Mometasone Mometasone Mometasone is an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a chlorinated steroid and a tertiary alpha-hydroxy ketone. It has a role as an anti-inflammatory drug, a dermatologic drug, a vasoconstrictor agent and an anti-allergic agent. It is functionally related to a Delta(1)-progesterone.
Mometasone is a corticosteroid not currently used in medical products. [Mometasone furoate] however, is still in use.
Mometasone is a Corticosteroid. The mechanism of action of mometasone is as a Corticosteroid Hormone Receptor Agonist, and Corticosteroid Hormone Receptor Agonist.
Mometasone is a synthetic topical glucocorticoid receptor (GR) agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Upon administration, mometasone binds to cytoplasmic GRs and subsequently activates GR-mediated gene expression. This results in the synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, mometasone appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
See also: Mometasone Furoate (has salt form); Mometasone Furoate Monohydrate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 105102-22-5
VCID: VC21172957
InChI: InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
SMILES:
Molecular Formula: C22H28Cl2O4
Molecular Weight: 427.4 g/mol

Mometasone

CAS No.: 105102-22-5

Cat. No.: VC21172957

Molecular Formula: C22H28Cl2O4

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Mometasone - 105102-22-5

Specification

Description Mometasone is an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a chlorinated steroid and a tertiary alpha-hydroxy ketone. It has a role as an anti-inflammatory drug, a dermatologic drug, a vasoconstrictor agent and an anti-allergic agent. It is functionally related to a Delta(1)-progesterone.
Mometasone is a corticosteroid not currently used in medical products. [Mometasone furoate] however, is still in use.
Mometasone is a Corticosteroid. The mechanism of action of mometasone is as a Corticosteroid Hormone Receptor Agonist, and Corticosteroid Hormone Receptor Agonist.
Mometasone is a synthetic topical glucocorticoid receptor (GR) agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Upon administration, mometasone binds to cytoplasmic GRs and subsequently activates GR-mediated gene expression. This results in the synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, mometasone appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
See also: Mometasone Furoate (has salt form); Mometasone Furoate Monohydrate (active moiety of).
CAS No. 105102-22-5
Molecular Formula C22H28Cl2O4
Molecular Weight 427.4 g/mol
IUPAC Name (8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Standard InChI Key QLIIKPVHVRXHRI-CXSFZGCWSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
Melting Point 218-220 °C
218 - 220 °C

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